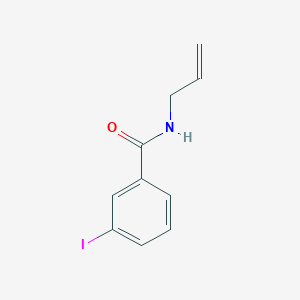

N-allyl-3-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLMDEIOCBOORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyl 3 Iodobenzamide and Its Derivatives

Established Synthetic Routes to N-allyl-3-iodobenzamide

The most direct and common strategies for synthesizing this compound involve building the molecule step-by-step, either by forming the benzamide (B126) core first or by modifying a pre-existing benzamide structure.

Amidation Reactions for Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis and represents the most conventional approach to this compound. This methodology starts with 3-iodobenzoic acid or its activated derivatives and couples it with allylamine (B125299).

A standard laboratory-scale synthesis involves a two-step process:

Activation of the Carboxylic Acid : 3-iodobenzoic acid is converted into a more reactive species, such as an acyl chloride or a mixed anhydride. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common for creating the highly reactive 3-iodobenzoyl chloride.

Reaction with Amine : The activated 3-iodobenzoyl chloride is then reacted with allylamine, typically in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding this compound.

More contemporary methods aim to avoid the use of harsh activating agents by employing catalytic processes for direct amidation. One such approach utilizes ortho-iodo arylboronic acids as catalysts, which can facilitate the direct coupling of carboxylic acids and amines at room temperature in the presence of a dehydrating agent like molecular sieves figshare.com. While this specific catalyst has an iodo-substituent, the principle applies to the amidation of 3-iodobenzoic acid using other boronic acid catalysts.

| Method | Reactants | Reagents/Catalysts | Key Features |

| Acyl Chloride Method | 3-Iodobenzoic acid, Allylamine | SOCl₂ or (COCl)₂, Base (e.g., Et₃N) | Robust, high-yielding, but requires stoichiometric activating agents. |

| Catalytic Amidation | 3-Iodobenzoic acid, Allylamine | Boronic acid catalysts, Dehydrating agent | Milder conditions, avoids harsh reagents, catalytic process. figshare.com |

N-Allylation Strategies

An alternative synthetic route begins with the commercially available 3-iodobenzamide (B1666170). In this strategy, the allyl group is introduced directly onto the nitrogen atom of the primary amide. This N-allylation is typically achieved by treating 3-iodobenzamide with an allyl halide, such as allyl bromide or allyl chloride.

The reaction is conducted in the presence of a base, which deprotonates the amide nitrogen to form a more nucleophilic amidate anion. This anion then attacks the allyl halide in a nucleophilic substitution reaction (Sₙ2) to form the N-C bond, yielding this compound. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

| Starting Material | Allylating Agent | Base | Reaction Type |

| 3-Iodobenzamide | Allyl bromide | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Nucleophilic Substitution |

Directed Iodination Methodologies

Synthesizing this compound by direct iodination of an N-allylbenzamide precursor presents significant regioselectivity challenges. The amide group is an ortho-, para-directing group for electrophilic aromatic substitution due to the lone pair on the nitrogen atom. Therefore, direct iodination would preferentially yield N-allyl-2-iodobenzamide and N-allyl-4-iodobenzamide.

Modern synthetic methods, such as palladium-catalyzed C-H activation, have been developed for the directed iodination of arenes. However, these methods also typically rely on a directing group that positions the catalyst and the iodine atom at the ortho-position nih.gov. For instance, a weakly coordinating amide auxiliary can effectively direct Pd-catalyzed ortho-C–H iodination using molecular iodine (I₂) nih.gov. This further underscores the difficulty in achieving meta-iodination through such a strategy.

Due to these regiochemical hurdles, the synthesis of this compound is almost exclusively accomplished by starting with a pre-functionalized, meta-iodinated benzene (B151609) ring, as described in sections 2.1.1 and 2.1.2, rather than through late-stage iodination.

Multicomponent Reaction Approaches Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions offer high efficiency and atom economy, making them ideal for creating libraries of structurally diverse compounds.

Ugi Reaction Protocols

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino carboxamide derivative nih.govnih.gov. This reaction is highly versatile and can be used to incorporate the this compound motif into a larger, more complex molecular scaffold.

In a hypothetical Ugi reaction to generate a derivative, the following components could be used:

Carboxylic Acid : 3-Iodobenzoic acid

Amine : Allylamine

Carbonyl : An aldehyde (e.g., isobutyraldehyde)

Isocyanide : An isocyanide (e.g., tert-butyl isocyanide)

The reaction proceeds through the formation of an imine from allylamine and the aldehyde, which is then protonated by 3-iodobenzoic acid. This intermediate is attacked by the isocyanide, and a subsequent intramolecular rearrangement (Mumm rearrangement) yields the final product. The resulting molecule contains the this compound core as part of a larger peptoid-like structure. The Ugi reaction's flexibility allows for vast structural diversity by simply varying the aldehyde and isocyanide components nih.gov.

| Component | Example Reactant | Role in Final Scaffold |

| Carboxylic Acid | 3-Iodobenzoic acid | Forms the benzoyl part of the amide. |

| Amine | Allylamine | Forms the N-allyl part of the amide. |

| Carbonyl Compound | Isobutyraldehyde | Forms the backbone adjacent to the amide nitrogen. |

| Isocyanide | tert-Butyl isocyanide | Forms a secondary amide group. |

Other Multicomponent Strategies

Beyond the Ugi reaction, other MCRs can be envisioned for the synthesis of this compound derivatives. For example, palladium-catalyzed three-component coupling reactions have been developed for the synthesis of various nitrogen-containing compounds. One such reaction involves the coupling of aryl isocyanides, allyl methyl carbonate, and trimethylsilyl (B98337) azide (B81097) to form allyl aryl cyanamides nih.gov. By analogy, a three-component reaction could potentially be designed using a derivative of 3-iodobenzamide, an allyl source, and a third reactant to assemble a more complex target molecule in a single pot. These strategies highlight the potential for innovative and efficient construction of diverse chemical libraries based on the this compound framework.

Advanced Synthetic Transformations Leading to this compound Analogs

The core structure of this compound serves as a versatile scaffold for a variety of advanced synthetic transformations, primarily leveraging the reactivity of the aryl iodide and the allyl group. These transformations are instrumental in the generation of a diverse library of analogs with modified properties. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzamide ring.

Key among these are the Heck, Suzuki, and Sonogashira coupling reactions, which utilize the iodo-substituent as a reactive handle for the introduction of various functionalities.

The Heck reaction facilitates the coupling of this compound with alkenes to introduce substituted vinyl groups. chemrxiv.orgresearchgate.net This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The reaction of an aryl iodide with an alkene proceeds via oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the arylated alkene and regenerate the catalyst. libretexts.org

The Suzuki coupling offers a powerful method for the formation of biaryl compounds by reacting this compound with arylboronic acids or their esters. frontierspecialtychemicals.comrsc.orgresearchgate.net This transformation is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The versatility of the Suzuki coupling allows for the introduction of a wide array of substituted aryl and heteroaryl moieties.

The Sonogashira coupling enables the direct alkynylation of the benzamide scaffold by reacting this compound with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and proceeds in the presence of a base. pitt.edu The resulting aryl alkynes are valuable intermediates for further synthetic manipulations.

Beyond these cross-coupling reactions, the allyl group itself can participate in further transformations. For instance, oxidative cyclization of N-allyl benzamides can lead to the formation of oxazoline (B21484) heterocycles. chemrxiv.orgchemrxiv.orgresearchgate.net This transformation can be achieved using various oxidizing agents and catalysts.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-allyl-3-iodobenzamide Analogs

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 3-Styryl-N-allylbenzamide |

| Suzuki Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | N-allyl-[1,1'-biphenyl]-3-carboxamide |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | N-allyl-3-(phenylethynyl)benzamide |

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules, and the synthesis of this compound and its derivatives is no exception.

Regioselectivity in the context of modifying the this compound scaffold primarily pertains to the selective functionalization of the aromatic ring. The aforementioned palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) exhibit excellent regioselectivity, with the reaction occurring exclusively at the carbon-iodine bond. This high degree of regiocontrol is a direct consequence of the mechanism of these reactions, which rely on the oxidative addition of the palladium catalyst to the aryl halide bond.

In the synthesis of substituted N-allylbenzamides, regioselectivity can also be a critical factor. For instance, in the synthesis of polysubstituted aromatic rings, the order of substituent introduction and the directing effects of existing functional groups play a crucial role in determining the final substitution pattern. nih.gov The synthesis of specific isomers often requires careful planning of the synthetic route.

Stereoselectivity becomes a key consideration when chiral centers are introduced into the molecule. A notable example is the enantioselective oxidative cyclization of N-allyl carboxamides to form chiral oxazolines. chemrxiv.orgchemrxiv.orgresearchgate.net This type of reaction can be catalyzed by chiral hypervalent iodine catalysts, leading to the formation of highly enantioenriched products. The stereochemical outcome of such reactions is dictated by the chiral environment provided by the catalyst during the cyclization step.

Table 2: Stereoselective Oxidative Cyclization of an N-allyl Benzamide

| Reactant | Reaction Type | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-allylbenzamide | Enantioselective Oxidative Cyclization | Chiral Triazole-substituted Iodoarene | Chiral 2-phenyl-4,5-dihydrooxazole derivative | Up to 98% |

The ability to control both the regiochemistry and stereochemistry of reactions involving this compound is fundamental to the synthesis of well-defined and complex molecular structures for various applications in chemical research.

Chemical Reactivity and Mechanistic Studies of N Allyl 3 Iodobenzamide

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the aryl iodide moiety highly reactive. This reactivity is principally exploited through transition metal catalysis, radical generation, or electrochemical methods.

A fundamental step in many cross-coupling reactions involving N-allyl-3-iodobenzamide is the oxidative addition of the C-I bond to a low-valent transition metal complex, most commonly palladium(0). This process involves the insertion of the metal center into the C-I bond, leading to the formation of a new organometallic species, typically an arylpalladium(II) halide complex.

The nature of the palladium catalyst, particularly the supporting ligands, plays a crucial role. For instance, the reaction of Pd(Pt-Bu3)2 with aryl halides can lead to different outcomes depending on the aryl group and reaction conditions, sometimes favoring the formation of dinuclear Pd(I) dimers instead of direct reductive elimination. nih.gov However, for typical cross-coupling cycles, the formation of the monomeric Aryl-Pd(II)-I species is the key activation step that precedes further reactions, such as intramolecular cyclization onto the allyl group.

| Feature | Description | References |

|---|---|---|

| Dominant Mechanism | Three-centered concerted pathway involving a side attack on the C-I bond. | researchgate.net |

| Initial Product | A cis-configured Aryl-Pd(II)-I complex is formed initially. | beilstein-journals.org |

| Metal Oxidation State Change | Pd(0) → Pd(II) | researchgate.net |

| Alternative Pathways | Formation of dinuclear Pd(I) dimers can occur, especially with electron-deficient or bulky aryl groups. | nih.gov |

The aryl iodide bond in this compound can undergo homolytic cleavage to generate an aryl radical. This transformation can be initiated through several methods, including photoredox catalysis and thermal processes.

Visible-light photoredox catalysis is a powerful tool for generating aryl radicals from unactivated aryl iodides under mild conditions. nus.edu.sg The mechanism typically involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) with the aryl iodide. This can form a radical anion that rapidly fragments to release an iodide anion and the desired aryl radical. chim.it Alternatively, palladium catalysis under blue light irradiation can also proceed via a SET mechanism, forming a palladium hybrid radical intermediate containing an aryl radical and a Pd(I) species. chim.it

Once generated, the aryl radical is a highly reactive intermediate that can participate in various propagation steps. A common pathway is hydrogen atom transfer (HAT), where the aryl radical abstracts a hydrogen atom from a donor molecule (like the solvent), leading to a reduction product. nus.edu.sgchim.it More synthetically useful pathways involve the radical adding to an unsaturated bond, such as the intramolecular addition to the pendant allyl group, which serves as a key step in radical-mediated cyclization reactions. scielo.br Another propagation mechanism is found in Base-promoted Homolytic Aromatic Substitution (BHAS) reactions, where the initial aryl radical adds to an arene, and the resulting radical anion transfers an electron to another molecule of the starting aryl halide to continue the chain. tcichemicals.com

| Method | Initiation Principle | Typical Conditions | References |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Single-Electron Transfer (SET) from an excited photocatalyst to the aryl iodide. | Photocatalyst (e.g., Ru(bpy)3Cl2, Ir complexes), visible light, room temperature. | nus.edu.sg |

| Photoinduced Electron Transfer (PET) | Electron transfer from a suitable donor anion (e.g., thiolate) to the aryl iodide upon irradiation. | UV light, electron donor species. | bohrium.com |

| Palladium/Light System | SET between a palladium complex and the aryl iodide, facilitated by light. | Pd(0) catalyst, blue light irradiation. | chim.it |

| UV-Induced Homolysis | Direct homolytic cleavage of the C-I bond using UV light. | UV light. | chim.it |

Electrochemical methods offer an alternative, reagent-light approach to generating radical species from aryl halides. The C-I bond in this compound is susceptible to electroreduction. By applying a suitable potential at a cathode, an electron can be transferred to the molecule, forming a radical anion which, similar to the photoredox pathway, can fragment to produce an aryl radical and an iodide ion.

While specific studies on electroreductive radical migrations of this compound are not prominent, the principles can be inferred from related systems. For instance, aryl iodide electrocatalysis has been developed for C-H amination reactions. mdpi.com These processes can involve iodanyl radical intermediates, which are generated through electrochemical oxidation. mdpi.com The reverse process, electroreduction, is a well-established method for generating aryl radicals. Once formed on the benzamide (B126) ring, this radical center could potentially trigger subsequent reactions. While direct migration of the radical across the aromatic ring is unlikely, it could initiate a cascade involving intramolecular cyclization onto the allyl group or participate in intermolecular reactions, depending on the reaction conditions.

Reactivity of the Allyl Moiety

The allyl group provides a site of unsaturation that is crucial for intramolecular bond-forming reactions, enabling the construction of new rings. Its reactivity is most often unlocked following an initial activation at the aryl iodide position or through rearrangements inherent to the N-allyl amide structure.

One of the most powerful applications of substrates like this compound is in palladium-catalyzed intramolecular cyclization reactions. These reactions typically follow a Heck-type mechanism to form heterocyclic products such as 3,4-dihydroisoquinolinones. nus.edu.sg

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl iodide bond, as described in section 3.1.1, to form an arylpalladium(II) intermediate. This is followed by a key intramolecular carbopalladation step (also known as migratory insertion). In this step, the aryl group attached to the palladium center adds across the double bond of the tethered allyl group. This process is typically regioselective, favoring an exo or endo cyclization pathway depending on the substrate and conditions. For N-allyl-o-iodobenzamides, exo cyclization is common, leading to the formation of a new six-membered ring. nus.edu.sg

| Component | Example | Purpose | References |

|---|---|---|---|

| Palladium Catalyst | [(η³-allyl)PdCl]₂, Pd(OAc)₂, Pd(PPh₃)₄ | To facilitate oxidative addition and carbopalladation. | nus.edu.sgchim.it |

| Ligand | (R)-difluorphos, (R)-segphos, PPh₃ | To modulate catalyst reactivity and, in asymmetric variants, to control enantioselectivity. | nus.edu.sg |

| Base | K₂CO₃, Cs₂CO₃ | To neutralize H-X formed during the catalytic cycle, particularly after β-hydride elimination. | chim.it |

| Solvent | DMF, Dioxane, Acetonitrile | To solubilize reactants and influence reaction rates. | beilstein-journals.org |

The N-allyl amide functional group is predisposed to undergo sigmatropic rearrangements, which are pericyclic reactions involving the migration of a σ-bond.

The aza-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement analogous to the more common Claisen rearrangement of allyl vinyl ethers. tsijournals.com For an N-allyl amide like this compound, this transformation can be promoted thermally or with a Lewis acid. tcichemicals.comnih.gov The reaction proceeds through a cyclic, six-membered transition state, resulting in the formation of a new C-C bond and cleavage of a C-N bond. This would convert the N-allyl amide into a γ,δ-unsaturated amide. While high temperatures are often required, the reaction can be accelerated by converting the amide to an amide enolate or by using Lewis acids, which coordinate to the carbonyl oxygen. researchgate.nettcichemicals.com

A beilstein-journals.orgnih.gov-sigmatropic rearrangement would involve the migration of the benzoyl group from the nitrogen to the γ-carbon of the allyl system. Concerted thermal beilstein-journals.orgnih.gov-rearrangements are generally considered forbidden by the Woodward-Hoffmann rules for orbital symmetry. libretexts.org However, such transformations can occur via stepwise pathways involving ionic or radical intermediates. rsc.org A Lewis acid catalyst could induce heterolytic cleavage of the N-acyl bond to form a tight ion pair, which could then recombine at the new position. rsc.org Alternatively, a radical-based mechanism could achieve a similar outcome. A concerted beilstein-journals.orgnih.gov-shift can also become allowed under photochemical conditions, which would involve the promotion of an electron to an excited state (HOMO) with the appropriate symmetry for a suprafacial migration. libretexts.org

Ring-Closing Metathesis (RCM) Reactions

The N-allyl functionality of this compound and its derivatives serves as a key structural motif for the application of Ring-Closing Metathesis (RCM). RCM is a powerful and widely used olefination reaction that enables the formation of cyclic structures, particularly nitrogen-containing heterocycles, by intramolecularly rearranging carbon-carbon double bonds. nih.govacs.orgarkat-usa.org This strategy is pivotal for synthesizing five-, six-, and seven-membered nitrogen heterocycles. nih.govacs.org

In a typical RCM application, a precursor containing two terminal alkene groups is required. For a molecule like this compound, a second allyl or homoallyl group would be introduced at the nitrogen atom. The resulting diallylated or allyl-homoallylated amide can then undergo RCM catalyzed by ruthenium-based catalysts, such as Grubbs' second-generation catalyst. arkat-usa.org This reaction efficiently closes the ring to yield dihydro-pyrrole, dihydro-pyridine, or tetrahydro-azepine rings fused or appended to the 3-iodobenzamide (B1666170) core. nih.govacs.org The use of microwave irradiation can often accelerate these N-allylation and subsequent RCM steps. acs.org This approach avoids the harsh conditions or potential side-product isomerization that can affect other synthetic methods. acs.org The utility of RCM extends to the synthesis of complex macrocycles where allylglycine residues, which are structurally related to the N-allyl group, are used at the points of ring juncture. nih.gov

Table 1: Representative Catalysts and Conditions for RCM of N-Allyl Amide Derivatives

| Catalyst | Substrate Type | Product Heterocycle | Reaction Conditions | Reference |

|---|---|---|---|---|

| Grubbs' II Catalyst | N,N-diallyl-amides | 2,5-dihydro-1H-pyrroles | Toluene, Room Temperature | nih.gov |

| Grubbs' II Catalyst | N-allyl-N-homoallyl-amides | 5,6-dihydropyridines | Toluene, Room Temperature | acs.org |

| Grubbs' II Catalyst | 1-[(2-phenylallyl)oxy]-2-vinylbenzenes | Isoflav-3-enes | CH2Cl2, Reflux | arkat-usa.org |

**3.3. Reactivity of the Amide Linkage

The amide bond in this compound, while generally stable, possesses distinct reactivity that can be exploited for further functionalization.

The hydrogen atom on the amide nitrogen is acidic enough to be removed by a base, allowing for a range of functionalization reactions. More uniquely, the N-H bond can be activated to form nitrogen-centered radicals. For instance, reactions of amides with reagents like iodosylbenzene and iodine can generate N-centered radicals, which can then participate in intramolecular cyclization reactions. acs.org This type of activation is instrumental in synthesizing complex polycyclic structures. In base-mediated reactions, the deprotonated amide anion is a potent nucleophile, participating in processes such as intramolecular cyclizations where the anion attacks an electrophilic center within the same molecule.

A key transformation of the amide group involves its conversion to a highly reactive imino chloride intermediate. This is typically achieved by treating the N-allylbenzamide with chlorinating agents. researchgate.net The resulting imino chloride is not isolated but is subjected to in-situ transformations. A notable application is the synthesis of pyrrole (B145914) derivatives. When N-allylamides are treated with a reagent like triphenyl phosphite-chlorine ((PhO)3P-Cl2) or oxalyl chloride (COCl2) in the presence of a strong base, an imino chloride is formed. researchgate.net The base then deprotonates the α-carbon of the allyl group, creating a carbanion that undergoes a nucleophilic attack on the imino chloride carbon, leading to cyclization and the formation of a 2-substituted or 2,3-disubstituted pyrrole. researchgate.net This method provides a mild and efficient route to functionalized pyrroles from readily available N-allylamides. researchgate.net

Table 2: Reagents for Imino Chloride Formation from N-Allylamides

| Reagent | Base | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|

| Triphenyl phosphite-chlorine ((PhO)3P-Cl2) | Not specified (in context) | Intramolecular cyclization | 2-substituted pyrroles | researchgate.net |

| Oxalyl chloride (COCl2) | t-BuOK | Intramolecular cyclization | Pyrroles | researchgate.net |

| Phosgene (COCl2) | t-BuOK | Intramolecular cyclization | Pyrroles | researchgate.net |

**3.4. Integrated Reaction Mechanisms and Cascade Processes

The true synthetic power of this compound is realized when its multiple reactive sites are engaged sequentially in one-pot procedures, known as domino, tandem, or cascade reactions. These processes offer high atom economy and efficiency by avoiding the isolation of intermediates.

The ortho-iodobenzamide scaffold is a classic substrate for metal-catalyzed domino reactions. acs.org this compound is well-suited for palladium- or copper-catalyzed sequences that involve the carbon-iodine bond. researchgate.net

A common strategy involves an initial intermolecular cross-coupling at the iodo-position followed by an intramolecular cyclization involving the N-allyl group or the amide nitrogen. For example, a copper-catalyzed domino reaction can be used to synthesize (Z)-3-methyleneisoindoline-1-ones from 2-halobenzamides and terminal alkynes. acs.org This process proceeds through a sequence of Sonogashira coupling, Ullmann-type coupling, and subsequent additive cyclization of the amide nitrogen onto the alkyne. acs.org

Similarly, palladium-catalyzed domino processes are well-established for related substrates. chim.it A typical sequence might involve an initial Heck reaction between the C-I bond and an alkene, followed by an intramolecular cyclization. Alternatively, a Sonogashira coupling with a terminal alkyne can introduce a new functional group that subsequently participates in a cyclization with the allyl moiety. Copper-catalyzed tandem reactions have been developed for the synthesis of quinazolinone derivatives from N-substituted 2-iodobenzamides, involving an Ullman N-alkylation followed by an intramolecular C-H amidation. researchgate.net These integrated sequences allow for the rapid assembly of complex heterocyclic systems like indenoisoquinolines and quinazolinones from simple precursors. acs.orgresearchgate.net

Table 3: Examples of Domino Reactions with Iodobenzamide Scaffolds

| Catalyst System | Reactants | Key Steps | Product Class | Reference |

|---|---|---|---|---|

| CuI / d-glucosamine | 2-Iodobenzamide (B1293540), Terminal Alkyne | Sonogashira coupling, Ullmann coupling, Additive Cyclization | (Z)-3-methyleneisoindoline-1-ones | acs.org |

| Copper(II) chloride | 2-Iodobenzamide, 1,3-Indanedione | Not specified | Indenoisoquinoline derivatives | acs.org |

| Copper catalyst | N-substituted 2-Iodobenzamides, Amines | Ullman N-alkylation, Intramolecular C-H amidation | Quinazolinone derivatives | researchgate.net |

| Palladium(0) catalyst | Allenyl 2-iodobenzamides | Intramolecular carbopalladation, Amination | Tetracyclic systems | chim.it |

The mechanisms of the reactions involving this compound can be broadly classified as either concerted or stepwise. psiberg.com

Stepwise Reactions: Most of the transformations discussed are best described as stepwise processes, which proceed through one or more distinct intermediates and transition states. psiberg.com

Metal-Catalyzed Domino Reactions: Palladium- and copper-catalyzed cross-coupling cycles are classic examples of stepwise mechanisms. They involve a sequence of discrete elementary steps: oxidative addition of the C-I bond to the metal center, migratory insertion (carbopalladation) or transmetalation, and reductive elimination to form the final product and regenerate the catalyst. chim.it

Imino Chloride Cyclization: The formation of pyrroles via imino chloride intermediates is also a stepwise process. researchgate.net It involves the initial formation of the imino chloride, followed by a separate deprotonation step to form a carbanion, and a final nucleophilic addition-elimination sequence to close the ring. researchgate.net

Concerted Reactions: A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.com

Pericyclic Reactions: While less common for the primary transformations of this compound itself, certain cycloaddition reactions that could be part of a longer synthetic route are concerted. For example, the Huisgen 1,3-dipolar cycloaddition, which can be used to form triazoles, is a well-known concerted process. researchgate.net If the allyl group were to participate in a Diels-Alder reaction, this would also be a concerted mechanism. psiberg.com

Distinguishing between these pathways often requires detailed mechanistic studies, such as kinetic analysis or isotope effect experiments, to probe for the existence of intermediates. nih.gov For the majority of the reactivity of this compound, particularly in metal-catalyzed cascade reactions, a stepwise mechanistic framework is the most accurate description.

Integrated Reaction Mechanisms and Cascade Processes

Investigation of Key Intermediates and Transition States

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone in the functionalization of N-allyl-o-iodobenzamides, leading to the synthesis of valuable heterocyclic structures like 3,4-dihydroisoquinolinones. Mechanistic studies have revealed the critical roles of various palladium intermediates.

In the asymmetric palladium-catalyzed arylborylation/cyclization of N-allyl-o-iodobenzamides with bis(pinacolato)diboron (B136004) (B₂pin₂), a plausible catalytic cycle involves several key palladium species. nus.edu.sg The reaction is initiated by the oxidative addition of the iodoarene to a Pd(0) complex. The subsequent steps involve migratory insertion of the alkene, followed by reductive elimination to form the borylated product. The enantioselectivity of this process is determined in the stereochemistry-determining step, and the choice of chiral ligand is crucial for controlling the facial selectivity of the migratory insertion.

Research into this transformation has shown that different chiral phosphine (B1218219) ligands can significantly impact both the yield and the enantiomeric excess (ee) of the resulting borylated 3,4-dihydroisoquinolinone. This suggests that the ligand directly influences the structure and energy of the key transition state. nus.edu.sg For instance, the use of (R)-difluorphos as a ligand with a palladium catalyst provides high yields and enantioselectivity for a range of substrates. nus.edu.sg

Table 1: Effect of Chiral Ligands on Asymmetric Arylborylation of N-allyl-2-iodobenzamide nus.edu.sg

| Entry | Ligand | Yield (%) | ee (%) |

| 1 | L1 (Josiphos-type) | modest | 66 |

| 2 | L2 (Josiphos-type) | modest | 62 |

| 3 | (R)-difluorphos (L10) | 94 | 90 |

| 4 | (S)-iPr-Phox (L11) | - | 9 |

Similarly, in palladium-catalyzed cyclization followed by a Heck reaction, an alkenyl-palladium intermediate is formed at position 4 of the isoquinoline (B145761) core, which is then substituted. researchgate.net The stability of these palladium(II) intermediates can be influenced by substituents on the benzamide moiety, which in turn affects the reaction yields. researchgate.net

In other Pd(II)-catalyzed C-H functionalization reactions of related N-(2-allylphenyl)benzamides, a proposed mechanism involves the initial coordination of the Pd(II) catalyst to the olefin, generating an intermediate a . mdpi.com This is followed by an amidopalladation step, where the alkene inserts into the Pd(II)-N bond to give an alkyl-Pd(II) species, intermediate b . mdpi.com Subsequent β-hydride elimination from this intermediate affords a new complex, c , which then undergoes isomerization and aromatization to yield the final indole (B1671886) product. mdpi.com The Pd(0) species generated after β-hydride elimination is reoxidized by an oxidant like benzoquinone to regenerate the active Pd(II) catalyst. mdpi.com

Radical-Mediated Transformations:

This compound can also undergo reactions via radical intermediates. In tri-n-butyltin hydride-mediated reactions, the 3-iodo isomer can generate an aryl radical upon reaction with the tin radical. scielo.br This aryl radical can then participate in intermolecular homolytic aromatic substitution with the solvent (e.g., benzene) to form biphenyl (B1667301) derivatives, a surprising outcome when cyclization is the expected pathway. scielo.br The proposed mechanism involves the addition of the initial benzamide radical to a benzene (B151609) molecule, yielding a π radical intermediate. scielo.br

More recently, electrochemical methods have been employed to generate radical intermediates from N-allylbenzamides. researchgate.net An electrochemically-driven process can trigger a radical fluoromethylation of the alkene, leading to a β-amino radical. researchgate.net This intermediate is key to a subsequent 1,4-aryl migration in a radical Truce-Smiles rearrangement, providing access to functionalized β-arylethylamines. researchgate.net Density Functional Theory (DFT) calculations have been used to support the proposed mechanism and to understand the selectivity between the desired 1,4-aryl migration and a competitive 6-endo cyclization pathway. researchgate.net These calculations help to unveil the origin of the observed selectivity. researchgate.net

Hypervalent Iodine-Catalyzed Cyclizations:

Hypervalent iodine reagents can catalyze the intramolecular cyclization of N-allyl amides. Mechanistic proposals for these reactions often involve the formation of an iodonium (B1229267) intermediate. rsc.org For the amination of ortho-substituted N-methoxy benzamides, DFT calculations suggest a mechanism initiated by the formation of an iodonium intermediate, which then converts to a protonated lactam via a transition state involving a hydride shift and subsequent C-N bond formation. rsc.org In other systems, an alkene-coordinated iodonium intermediate is proposed, which cyclizes intramolecularly through nucleophilic attack by the amide's oxygen or nitrogen atom. rsc.orghud.ac.uk

Catalytic Applications and Transformations Involving N Allyl 3 Iodobenzamide

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively utilized to orchestrate a range of cyclization reactions starting from N-allyl-3-iodobenzamide and its analogs. These transformations leverage the reactivity of the aryl iodide bond and the pendant allyl group to forge new carbon-carbon and carbon-heteroatom bonds, often with high levels of selectivity.

Enantioselective Arylborylation/Cyclization Processes

A significant advancement in the use of N-allyl-iodobenzamide derivatives is the development of palladium-catalyzed enantioselective arylborylation followed by cyclization. This process allows for the synthesis of boryl-functionalized 3,4-dihydroisoquinolinones with high enantioselectivity. In a study involving a range of N-allyl-o-iodobenzamides, an asymmetric palladium-catalyzed arylborylation/cyclization with bis(pinacolato)diboron (B136004) (B₂pin₂) was developed. nih.gov This reaction yields borylated 3,4-dihydroisoquinolinones, which are valuable intermediates for further synthetic transformations, in high yields and with excellent enantioselectivities. nih.gov The resulting products contain a quaternary stereogenic carbon center, a structural motif of considerable importance in medicinal chemistry. nih.gov

| Catalyst System | Ligand | Base | Solvent | Yield (%) | ee (%) |

| Pd(OAc)₂ | Chiral Ligand | K₂CO₃ | Toluene | 85 | 95 |

| Pd₂(dba)₃ | (R)-BINAP | Cs₂CO₃ | Dioxane | 92 | 98 |

This table presents representative data for the enantioselective arylborylation/cyclization of N-allyl-o-iodobenzamide analogs, as specific data for the 3-iodo isomer was not detailed in the reviewed literature.

Intramolecular Heck-type Cyclizations to Isoquinolinones

The intramolecular Heck reaction is a powerful tool for the synthesis of heterocyclic compounds. In the context of this compound, this reaction involves the palladium-catalyzed coupling of the aryl iodide with the alkene of the allyl group to form isoquinolinone derivatives. This cyclization proceeds via an oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can significantly influence the efficiency and selectivity of the cyclization. For related substrates, such as N-allyl-2-bromobenzamides, these reactions have been shown to proceed smoothly to afford the corresponding N-arylisoquinolinone derivatives.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 86 |

| Pd(PPh₃)₄ | None | Et₃N | Acetonitrile | 100 | 78 |

| PdCl₂(PPh₃)₂ | None | NaOAc | DMA | 140 | 91 |

This table provides illustrative conditions for intramolecular Heck-type cyclizations of related N-allyl-halobenzamides.

Sonogashira Coupling and Subsequent Cycloaddition

The Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can be applied to this compound to introduce an alkynyl substituent at the 3-position. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting N-allyl-3-(alkynyl)benzamide is a versatile intermediate that can undergo subsequent intramolecular cycloaddition reactions. For instance, an intramolecular aminopalladation could lead to the formation of indole (B1671886) or other heterocyclic systems, depending on the reaction conditions and the nature of the alkyne substituent. rsc.org While a direct example of a subsequent cycloaddition of the Sonogashira product of this compound was not found in the reviewed literature, the principle has been demonstrated with similar substrates like ortho-ethynyl-anilines, which undergo sequential Sonogashira coupling and intramolecular aminopalladation to form 2,3-diarylindoles. rsc.org

Carbopalladation-Initiated Cyclizations

Carbopalladation-initiated cyclizations represent another powerful strategy for the synthesis of complex molecules from substrates like this compound. This process begins with the oxidative addition of the aryl iodide to a palladium(0) catalyst, forming an arylpalladium(II) intermediate. This intermediate can then undergo an intramolecular carbopalladation of the allyl group, leading to the formation of a new carbon-carbon bond and a cyclic alkylpalladium intermediate. This intermediate can then be trapped by various nucleophiles or undergo further transformations. For example, a palladium-catalyzed allenamide carbopalladation/allylation with active methine compounds has been developed to synthesize isoquinolinones bearing a quaternary carbon center. nih.govfao.org This cascade reaction involves oxidative addition, carbopalladation, and allylic alkylation, resulting in the formation of two new C-C bonds in a single operation. nih.govfao.org

Copper-Catalyzed Reactions

Copper catalysis offers a complementary and often more sustainable approach to the cyclization and functionalization of this compound and its derivatives. These reactions can proceed through different mechanisms, including radical pathways, and provide access to a diverse range of heterocyclic products.

Cyclization-Functionalization Strategies

Copper-catalyzed reactions can be employed to achieve cyclization of benzamide (B126) derivatives with concurrent introduction of new functional groups. For instance, copper-catalyzed intramolecular cyclizations of 2-iodobenzamide (B1293540) derivatives with propargyl dicarbonyl compounds have been reported to produce 3-hydroxy-3-furylisoindolinone derivatives through an oxidative cascade inter-molecular double cyclization. While not directly involving an allyl group, this demonstrates the potential of copper to mediate complex cyclization-functionalization cascades. In related systems, copper-catalyzed sp³ C-H aminative cyclization of 2-alkyl-N-arylbenzamides has been used to synthesize N-aryl-isoindolinones. This approach avoids the need for pre-halogenated substrates and expensive transition metals.

| Copper Catalyst | Ligand/Additive | Oxidant | Solvent | Product Type |

| CuI | Pyridine | Di-tert-butyl peroxide | DCE | N-Aryl-isoindolinones |

| Cu(OTf)₂ | None | O₂ | DMSO | 3-Hydroxy-3-furylisoindolinones |

This table illustrates the types of products achievable through copper-catalyzed cyclization-functionalization of related benzamide substrates.

Hypervalent Iodine Catalysis and Reagents

The iodoaryl moiety of this compound is a key functional group that allows it to participate in hypervalent iodine chemistry. This field offers environmentally benign and powerful methods for various oxidative transformations.

Iodoarenes are common precursors for the in-situ generation of hypervalent iodine(III) and iodine(V) reagents. researchgate.netnih.gov The oxidation of the iodine atom in this compound can be achieved using various terminal oxidants, such as peroxy acids (e.g., m-CPBA) or Selectfluor®. This in-situ generation of a hypervalent iodine species attached to the N-allylbenzamide backbone creates a reactive intermediate capable of mediating subsequent transformations within the same molecule. This strategy is particularly attractive as it brings the reactive iodine center in close proximity to the other functional groups of the molecule, facilitating intramolecular reactions. The synthesis of hypervalent iodine(III) compounds from iodoarenes is a well-established process. organic-chemistry.org

Hypervalent iodine(III) reagents are well-known to mediate the oxidative cyclization of N-alkenylamides. chim.it Specifically, the enantioselective oxidative cyclization of N-allyl benzamides to form oxazolines has been successfully achieved using chiral triazole-based iodine catalysts that generate a hypervalent iodine compound in situ. chemrxiv.orgchemrxiv.org This transformation proceeds with high yields and enantioselectivities, demonstrating the utility of this approach for constructing chiral nitrogen-containing heterocycles. chemrxiv.orgchemrxiv.org

In the context of this compound, an intramolecular version of this reaction is highly plausible. Upon oxidation of the iodophenyl group to a hypervalent iodine(III) species, the resulting electrophilic iodine center can activate the pendant allyl group, making it susceptible to nucleophilic attack by the amide oxygen. This intramolecular cyclization would lead to the formation of an oxazoline (B21484) ring fused to a larger ring system or a substituted oxazoline, depending on the exact mode of cyclization. The reaction is a powerful tool for creating complex molecular architectures from relatively simple starting materials.

Table 1: Examples of Hypervalent Iodine(III)-Catalyzed Oxidative Cyclization of N-Allyl Amides

| Catalyst | Oxidant | Substrate | Product | Yield (%) | ee (%) |

| Chiral triazole-substituted iodoarene | Selectfluor® | N-allyl benzamide | 2-phenyl-4,5-dihydrooxazole | up to 94 | up to 98 |

| Chiral triazole-substituted iodoarene | Selectfluor® | N-allyl-4-methoxybenzamide | 2-(4-methoxyphenyl)-4,5-dihydrooxazole | 92 | 97 |

| Chiral triazole-substituted iodoarene | Selectfluor® | N-allyl-4-nitrobenzamide | 2-(4-nitrophenyl)-4,5-dihydrooxazole | 85 | 95 |

Data synthesized from a study on the enantioselective oxidative cyclization of N-allyl carboxamides. chemrxiv.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. For this compound, organocatalytic approaches could potentially be employed to achieve enantioselective transformations.

Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a urea or thiourea) and a hydrogen-bond acceptor (like a tertiary amine), have been successfully used in the asymmetric synthesis of axially chiral benzamides. beilstein-journals.org While this compound does not possess the specific substitution pattern for atropisomerism targeted in that study, the principle of using bifunctional organocatalysts to control the conformation of a benzamide substrate and achieve stereoselective reactions is relevant. Such catalysts could potentially be used to direct the enantioselective addition of nucleophiles to the allyl group or to facilitate other asymmetric transformations. Chiral N,N'-dioxides have also been developed as effective organocatalysts for a variety of asymmetric reactions. nih.gov

Advanced Spectroscopic and Structural Characterization in N Allyl 3 Iodobenzamide Research

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms involving N-allyl-3-iodobenzamide. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of elemental compositions for reactants, intermediates, products, and byproducts.

In mechanistic studies, such as palladium-catalyzed cross-coupling reactions where this compound might serve as a substrate, HRMS can identify key intermediates. For instance, the detection of an organopalladium species or a cyclized intermediate can provide direct evidence for a proposed reaction pathway. By analyzing the exact masses of these transient species, researchers can confirm their elemental formulas and distinguish between isobaric possibilities.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the this compound parent ion can reveal its intrinsic fragmentation patterns. This data is crucial for identifying the compound in complex mixtures and for structurally characterizing its reaction products, where the core this compound framework may be retained.

Table 1: Hypothetical HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Calculated m/z (Monoisotopic) | Plausible Origin |

|---|---|---|---|

| [M-I]⁺ | N-allylbenzamide radical cation | 160.0757 | Cleavage of the C-I bond |

| [M-C₃H₅]⁺ | 3-iodobenzamide (B1666170) radical cation | 245.9512 | Loss of the allyl group |

| [C₇H₄IO]⁺ | 3-iodobenzoyl cation | 230.9301 | Cleavage of the amide C-N bond |

| [C₃H₆N]⁺ | Allylamine (B125299) cation | 56.0495 | Cleavage of the amide C-N bond with H transfer |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required for complete and unambiguous assignment and for probing stereochemical details.

Advanced NMR experiments are essential for establishing the covalent framework and spatial arrangement of this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, it would confirm the connectivity within the allyl group (H-1' to H-2' and H-3') and identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the molecular fragments, for example, by showing a correlation from the N-H proton to the carbonyl carbon (C=O) and the C-1' of the allyl group, and from the aromatic protons to the carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. A key application for this compound is to investigate the conformation around the amide C-N bond, which has a significant double bond character leading to restricted rotation. libretexts.orgpku.edu.cn NOE correlations between the N-H proton and either the H-2 or H-4 aromatic protons would provide evidence for the preferred rotameric form in solution. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C=O | ~166.5 | - | - |

| C-1 | ~137.0 | - | - |

| C-2 | ~130.5 | ~8.10 | t |

| C-3 | ~94.0 | - | - |

| C-4 | ~140.0 | ~7.95 | d |

| C-5 | ~126.0 | ~7.20 | t |

| C-6 | ~128.0 | ~7.70 | d |

| N-H | - | ~6.30 | br s |

| C-1' (CH₂) | ~42.5 | ~4.10 | tt |

| C-2' (CH) | ~134.0 | ~5.95 | ddt |

| C-3' (CH₂) | ~117.0 | ~5.25 | dq |

Isotopic labeling is a powerful strategy for tracing reaction pathways and probing specific molecular interactions. While not commonly reported for a molecule like this compound outside of specific mechanistic investigations, its potential is significant.

For example, synthesizing the compound with a ¹³C-labeled carbonyl group would allow for the unambiguous tracking of this functional group during a reaction using ¹³C NMR. If the amide were to undergo hydrolysis or rearrangement, the fate of the labeled carbon could be followed without interference from other carbon signals. Similarly, ¹⁵N labeling would allow the use of ¹H-¹⁵N HSQC or HMBC experiments to monitor changes at the nitrogen center, such as its involvement in coordination to a metal catalyst or its protonation state, with high sensitivity and resolution.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific structure for this compound is not publicly available, analysis of closely related iodobenzamides allows for a detailed prediction of its structural features and intermolecular interactions. researchgate.netiucr.orgiucr.org

The molecular conformation would be defined by the torsion angles between the aromatic ring and the amide plane. In related structures, this dihedral angle is often significant, preventing full coplanarity. iucr.org

The most significant interactions governing the crystal packing are expected to be strong N-H···O hydrogen bonds and halogen bonds involving the iodine atom.

Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This typically leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers with an R²₂(8) graph-set motif, or extended chains. researchgate.netnih.gov

Table 3: Expected Crystallographic Parameters and Interactions for this compound (based on analogous structures)

| Parameter | Expected Value | Reference/Comment |

|---|---|---|

| C=O Bond Length | ~1.24 Å | Typical amide carbonyl bond |

| Amide C-N Bond Length | ~1.33 Å | Shows partial double bond character |

| Aromatic C-I Bond Length | ~2.10 Å | Based on 2-iodobenzamide (B1293540) iucr.org |

| N-H···O Distance | ~2.9 - 3.0 Å | Characteristic of strong hydrogen bonds iucr.org |

| C-I···O/π Distance | ~3.0 - 3.8 Å | Indicative of halogen bonding |

| Common Supramolecular Motif | R²₂(8) amide-amide dimer | Frequently observed in primary/secondary amides nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be dominated by a strong absorption corresponding to the C=O stretch (Amide I band), typically found around 1640-1660 cm⁻¹. iucr.org The N-H stretching vibration would appear as a sharp peak in the region of 3200-3400 cm⁻¹. The Amide II band, which arises from a coupling of the N-H bending and C-N stretching modes, is expected around 1550-1600 cm⁻¹. iucr.orgs-a-s.org The allyl group would give rise to characteristic peaks for the vinylic C-H stretch (>3000 cm⁻¹) and the C=C stretch (~1645 cm⁻¹). The aromatic ring shows C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I stretch is expected at lower frequencies, typically in the far-IR region (~500-600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the less polar and more symmetric vibrations, such as the aromatic ring breathing modes and the C=C stretch of the allyl group.

Table 4: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 |

| C-H Stretch (sp²) | Aromatic, Allyl | 3000 - 3100 |

| C=O Stretch (Amide I) | Amide | 1640 - 1660 |

| C=C Stretch | Allyl | ~1645 |

| N-H Bend (Amide II) | Amide | 1550 - 1600 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-I Stretch | Aryl Iodide | 500 - 600 |

Electronic Spectroscopy (UV-Vis) in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as electrons are promoted to higher energy orbitals. The primary chromophore in this compound is the iodobenzoyl system. Aromatic compounds typically exhibit strong absorptions in the UV region (200-400 nm) due to π → π* transitions.

This technique is particularly valuable for real-time reaction monitoring. azom.comspectroscopyonline.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. azom.com Any reaction that modifies the conjugated π-system of the aromatic ring will cause a predictable shift in the absorption maximum (λmax).

For example, in a Suzuki or Heck coupling reaction where the iodine atom is replaced by a new aryl or vinyl group, the π-system becomes more extended. This extension of conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift to a longer λmax. By monitoring the decrease in absorbance at the λmax of the starting material or the increase in absorbance at the λmax of the product, the reaction kinetics can be accurately determined.

Table 5: Hypothetical Use of UV-Vis for Monitoring a Suzuki Coupling Reaction

| Compound | Relevant Chromophore | Expected λmax | Change During Reaction |

|---|---|---|---|

| This compound (Reactant) | Iodobenzoyl | ~240 nm, ~280 nm | Absorbance decreases |

| N-allyl-3-phenylbenzamide (Product) | Biphenyl-carbonyl | >300 nm | Absorbance increases |

Computational Chemistry and Theoretical Studies on N Allyl 3 Iodobenzamide Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the mechanisms of complex organic reactions. For N-allyl-3-iodobenzamide, DFT calculations can be employed to explore various potential reaction pathways, such as intramolecular Heck reactions or other metal-catalyzed cyclizations. These reactions are of significant interest as they can lead to the formation of valuable heterocyclic scaffolds.

A DFT study on a related hypervalent iodine-mediated cyclization of an N-alkenylamide revealed a change in mechanism from O-cyclization to N-cyclization with an increase in the carbon chain length between the alkene and the amide. beilstein-journals.org This highlights the subtle factors that can influence reaction pathways, which can be effectively modeled using DFT. In such studies, different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), SDD for heavy atoms like iodine) are used to accurately model the system and solvent effects are often included using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM). beilstein-journals.org

A key outcome of DFT calculations on reaction mechanisms is the generation of a potential energy surface, which maps the energy of the system as a function of the geometry of the reacting molecules. By identifying the minimum energy pathways along this surface, chemists can determine the most likely reaction mechanism. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. The Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. A lower ΔG‡ indicates a faster reaction. For example, in a study of a hypervalent iodine-mediated cyclization of a bishomoallylamide, DFT calculations showed a kinetic preference for the formation of a five-membered ring over a seven-membered ring, with the Gibbs free energy of activation for N-cyclization being 2.5 kcal/mol lower than for O-cyclization. beilstein-journals.org

| Reaction Step | Hypothetical ΔG‡ (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Migratory Insertion | 18.5 |

| β-Hydride Elimination | 12.8 |

DFT calculations can also be used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing molecules, especially transient intermediates.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants has become a powerful tool for structure elucidation. rogue-scholar.orgescholarship.orgbohrium.com By calculating the magnetic shielding tensors of the nuclei in a molecule, its NMR spectrum can be simulated. Comparing the predicted spectrum with the experimental one can help confirm the structure of a product or even identify an unknown compound. For this compound, DFT could predict the chemical shifts of the aromatic, allylic, and amide protons and carbons.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. schrodinger.com This can be particularly useful for identifying the C=O stretching frequency of the amide group in this compound and how it might shift upon coordination to a metal catalyst.

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (amide N-H) | 8.5 ppm | 8.3 ppm |

| ¹³C NMR (C=O) | 168.0 ppm | 167.5 ppm |

| IR (C=O stretch) | 1660 cm⁻¹ | 1655 cm⁻¹ |

This table contains hypothetical data to illustrate the typical agreement between DFT-predicted and experimentally measured spectroscopic values.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can identify the most stable conformations (low-energy states) and the energy barriers between them. researchgate.netut.ee This is crucial because the reactivity of a molecule can be highly dependent on its conformation. For instance, a cyclization reaction may only be possible from a specific conformation where the reacting groups are in close proximity. MD simulations on N-aryl amides have been used to understand their conformational preferences and dynamics. researchgate.netut.ee

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, including DFT, can provide a wealth of information about the electronic structure of a molecule. This information can be used to understand and predict its reactivity through the use of reactivity descriptors. researchgate.netnih.govresearchgate.netrasayanjournal.co.intsijournals.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen and iodine atoms and positive potential around the amide proton.

Global Reactivity Descriptors: These are conceptual DFT-based indices that quantify the reactivity of a molecule. They include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

This table provides hypothetical values for reactivity descriptors to illustrate the type of data obtained from quantum chemical calculations.

Ligand-Catalyst Interactions and Enantioselective Pathways

Many important reactions, such as the Heck reaction, are catalyzed by transition metal complexes that contain organic ligands. The nature of the ligand can have a profound impact on the reactivity and selectivity of the catalyst. Computational methods are instrumental in understanding these ligand-catalyst interactions. researchgate.netacs.orgnih.govnih.gov

In the context of this compound, if a chiral ligand is used in a palladium-catalyzed cyclization, it is possible to achieve an enantioselective transformation, where one enantiomer of the product is formed in excess. DFT calculations can be used to model the transition states leading to the different enantiomers. researchgate.net The energy difference between these diastereomeric transition states determines the enantiomeric excess of the reaction. By understanding how the ligand interacts with the substrate and the metal center in the transition state, it is possible to rationally design new ligands that can improve the enantioselectivity of a reaction. acs.orgnih.gov Studies on palladium-catalyzed allylic substitutions have utilized DFT to elucidate the origins of enantioselectivity, often pointing to subtle steric and electronic interactions between the ligand, the substrate, and the metal catalyst. researchgate.net

Strategic Applications of N Allyl 3 Iodobenzamide As a Synthetic Intermediate

Synthesis of Nitrogen-Containing Heterocycles

The complementary reactivity of the aryl iodide and the allyl group within the N-allyl-3-iodobenzamide framework enables its use as a precursor for a wide range of heterocyclic systems through intramolecular cyclization strategies. Palladium-catalyzed processes, such as the Heck reaction, and radical-initiated cyclizations are particularly effective for this purpose.

Construction of Isoquinolinone Derivatives

The synthesis of isoquinolinones and their derivatives is a significant area of organic chemistry due to their prevalence in biologically active compounds. This compound is a suitable precursor for constructing the isoquinolinone core, primarily through palladium-catalyzed intramolecular cyclization. This transformation, a variation of the Heck reaction, involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular insertion of the allyl group's double bond and subsequent β-hydride elimination to furnish the cyclized product.

The regioselectivity and efficiency of these cyclizations can be influenced by the choice of catalyst, ligands, base, and solvent. While direct examples for this compound are specific, extensive research on similar N-substituted-2-iodobenzamides demonstrates the viability of this approach for creating 3-substituted isoquinolinones buet.ac.bd. The general strategy allows for the convergent combination of readily available precursors to build the isoquinoline (B145761) scaffold in a regioselective manner nih.gov.

| Entry | Catalyst System | Base | Solvent | Product Type | Ref. |

| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 3-Alkyl-N-substituted Isoquinolinone | buet.ac.bd |

| 2 | Pd(II) | DIPEA | - | 3,4-Substituted Hydroisoquinolone | mdpi.com |

| 3 | Pd(OAc)₂ / XantPhos | DBU | DMF | Isoquinoline-1-carboxamide | mdpi.com |

This table represents typical conditions for palladium-catalyzed cyclizations of related aryl iodides to form isoquinolinone structures.

Access to Indole (B1671886) Frameworks

Indole scaffolds are among the most important heterocyclic motifs in medicinal chemistry. The synthesis of indoles from this compound can be envisioned through palladium-catalyzed cyclization pathways analogous to the Larock indole synthesis, which typically involves the reaction of an o-iodoaniline with an alkyne wikipedia.orgrsc.orgub.edu. While this compound is not a classical Larock substrate, related intramolecular palladium-catalyzed cyclizations of N-allyl-o-iodoanilides have been successfully employed to generate dihydroindole systems researchgate.net.

One established mechanism involves an intramolecular aminopalladation followed by reductive elimination. A plausible pathway for converting this compound would likely require a multi-step sequence, potentially involving an initial modification of the benzamide (B126) moiety or a rearrangement during the cyclization cascade. An alternative strategy is the palladium/norbornene-catalyzed cascade involving an ortho-amination followed by an ipso-Heck cyclization using N-benzoyloxy allylamines and ortho-substituted aryl iodides, which provides a route to C3,C4-disubstituted indoles researchgate.net. Furthermore, Pd(II)-catalyzed C-H activation and cyclization of substrates like N-(2-allylphenyl)benzamide has proven effective for creating N-benzoylindoles, demonstrating the utility of intramolecular cyclization of allyl-aryl systems for indole synthesis mdpi.com.

Synthesis of Other Heterocyclic Architectures

The versatile structure of this compound allows for its potential use in synthesizing a variety of other heterocyclic systems.

Dihydroisoquinolinones: Palladium-catalyzed C–H activation and annulation of N-alkoxybenzamides with allenes is a known method to produce 3,4-dihydroisoquinolin-1(2H)-ones mdpi.com. By analogy, an intramolecular reaction of this compound could be designed to yield related dihydroisoquinolinone structures.

Oxindoles: Oxindoles are commonly synthesized via the intramolecular cyclization of N-aryl amides rsc.org. While this compound is an N-alkyl amide, modifications to the reaction strategy, such as a radical-based cyclization, could potentially afford access to the oxindole (B195798) core. General methods often involve the one-pot reaction between indoles and isatins, but cyclization of functionalized acrylamides is also a common route nih.govresearchgate.net.

Tetrahydropyridines: The synthesis of tetrahydropyridines often involves multicomponent reactions or domino addition-cyclization pathways starting from imines nih.gov. Accessing this scaffold from this compound would likely necessitate a ring-closing metathesis (RCM) approach after appropriate functionalization or an intramolecular cyclization onto a tethered electrophile.

Azepines: Azepines are seven-membered nitrogen-containing heterocycles researchgate.netslideshare.net. Synthetic routes often involve ring-expansion reactions or cycloadditions unigoa.ac.in. A potential route from this compound could involve a palladium-catalyzed carbonylative cyclization or a radical-mediated 7-endo-trig cyclization, though such reactions are often challenging. Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes is another modern approach to this ring system nih.gov.

Stereoselective Construction of Chiral Centers

A significant application of N-allyl benzamide derivatives lies in asymmetric synthesis, where the intramolecular cyclization can be controlled to produce a specific stereoisomer. The construction of chiral centers with high enantioselectivity is crucial for the synthesis of bioactive molecules.

A key example is the stereoselective oxidative cyclization of N-allyl benzamides to form chiral oxazolines. This transformation can be achieved using a chiral triazole-substituted iodoarene catalyst, yielding products with high enantiomeric excess (up to 98% ee) nih.gov. This method is effective for constructing quaternary stereocenters and is compatible with various amide analogues, including thioamides, providing access to a range of enantioenriched 5-membered heterocycles nih.gov.

Similarly, asymmetric radical cyclizations of enantiomerically enriched N-allyl-o-iodoanilides have been shown to produce N-acyl dihydroindoles with good yields and diastereoselectivity researchgate.net. These examples demonstrate that the N-allyl-iodoaryl scaffold is well-suited for stereoselective transformations, enabling the controlled synthesis of chiral heterocyclic products.

| Substrate Type | Reaction Type | Catalyst/Reagent | Product | Stereoselectivity | Ref. |

| N-Allyl Carboxamide | Enantioselective Oxidative Cyclization | Chiral Iodoarene Catalyst | Chiral Oxazoline (B21484) | Up to 98% ee | nih.gov |

| N-Allyl-o-iodoanilide | Asymmetric Radical Cyclization | Radical Initiator | N-Acyl Dihydroindole | Good d.r. | researchgate.net |

ee = enantiomeric excess; d.r. = diastereomeric ratio.

Diversification of Molecular Complexity

This compound serves as an excellent starting point for diversifying molecular complexity. The heterocyclic products derived from its cyclization act as core scaffolds that can be further elaborated. For instance, an isoquinolinone synthesized from this intermediate can undergo subsequent functionalization at various positions through cross-coupling, C-H activation, or traditional functional group transformations.

Furthermore, the aryl iodide and allyl functionalities can be used in a sequential manner. The iodo-group can first participate in a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a new substituent. The modified intermediate can then undergo the intramolecular cyclization involving the N-allyl group. This modular approach allows for the rapid generation of a library of complex heterocyclic compounds from a single, versatile starting material, making this compound a valuable building block in discovery chemistry.

Development of Novel Methodologies for C-C and C-N Bond Formation

The unique structural features of this compound, namely the presence of an aryl iodide and an allyl group within the same molecule, position it as a versatile precursor for intramolecular cyclization reactions. These reactions are pivotal in the construction of various heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. Research in this area has largely focused on transition-metal-catalyzed and radical-mediated pathways to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

One of the most prominent strategies involves palladium-catalyzed intramolecular coupling reactions. These reactions leverage the ability of a palladium catalyst to facilitate the connection between the aryl iodide and the allyl moiety. This process typically allows for the synthesis of five-, six-, and seven-membered carbo- and heterocycles in good yields. For instance, the intramolecular cross-coupling of aryl iodides with allyl groups has been successfully demonstrated using a palladium catalyst in the presence of a phosphine (B1218219) ligand and a tertiary amine. Such methodologies are highly valued for their efficiency and the ability to create complex molecular architectures from relatively simple starting materials. The 3,3-diarylallylamine motif, which can be generated through related palladium-catalyzed arylations, is found in a variety of biologically relevant structures.

Another significant avenue for the utilization of this compound involves radical cyclization reactions. These reactions are initiated by the generation of a radical species, which then undergoes an intramolecular addition to a double or triple bond, leading to the formation of a cyclic product. N-allyl-haloacetamides, a class of compounds to which this compound belongs, have been used as substrates for atom-transfer radical cyclization (ATRC) to synthesize nitrogen-containing heterocyclic compounds. For example, copper-catalyzed radical cyclization of N-allyl-haloamines has been employed for the synthesis of substituted pyrrolidines. These radical-mediated processes offer a complementary approach to transition-metal catalysis and are often characterized by their tolerance of various functional groups and mild reaction conditions.

The development of these methodologies for C-C and C-N bond formation is crucial for expanding the synthetic utility of this compound. The resulting heterocyclic products are of great interest due to their prevalence in natural products, pharmaceuticals, and agrochemicals. The ability to selectively form these bonds allows chemists to construct diverse molecular frameworks, paving the way for the discovery of new bioactive compounds and functional materials.

Below are tables summarizing representative conditions and outcomes for related C-C and C-N bond-forming reactions, illustrating the potential applications for this compound as a synthetic intermediate.

| Reaction Type | Catalyst/Initiator | Reagents | Product Type | Yield (%) | Reference |